molecular formula C14H12N2OS B2727896 3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one CAS No. 338777-28-9

3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B2727896
CAS No.: 338777-28-9
M. Wt: 256.32
InChI Key: NOJALDOHSHETBX-UHFFFAOYSA-N
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Description

3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a thieno[2,3-d]pyrimidine core with a 3-methylbenzyl substituent at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines . This method provides good yields and is suitable for liquid-phase combinatorial synthesis.

Industrial Production Methods

Industrial production of 3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thieno[2,3-d]pyrimidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-position of the thieno[2,3-d]pyrimidine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the 4-position.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one is unique due to the presence of the 3-methylbenzyl group, which can enhance its biological activity and selectivity. This structural feature distinguishes it from other thienopyrimidine derivatives and contributes to its potential as a therapeutic agent.

Properties

IUPAC Name

3-[(3-methylphenyl)methyl]thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-10-3-2-4-11(7-10)8-16-9-15-13-12(14(16)17)5-6-18-13/h2-7,9H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOJALDOHSHETBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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